5-(5-Pyrimidinyl)indoline
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Overview
Description
5-(5-Pyrimidinyl)indoline is a heterocyclic compound that features both an indoline and a pyrimidine ring Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Pyrimidinyl)indoline can be achieved through several methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit . Another method involves the use of a t-BuOK/DMF system without special initiators or additives, which enables the preparation of N-substituted indole-3-carboxylates in high yields under transition-metal-free conditions . Additionally, the Fischer indole synthesis, which starts from hydrazine, can be performed in water using acidic ionic liquid as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of environmentally benign solvents like water and the development of green chemistry approaches are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(5-Pyrimidinyl)indoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole and indoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(5-Pyrimidinyl)indoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(5-Pyrimidinyl)indoline involves its interaction with specific molecular targets and pathways. The compound’s indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(5-Pyrimidinyl)indoline include:
Indole derivatives: Such as 5-bromoindole and indole-3-carboxylate.
Indoline derivatives: Such as 5-bromoindoline and N-substituted indoline.
Pyrimidine derivatives: Such as 5-bromopyrimidine and 2-aminopyrimidine.
Uniqueness
This compound is unique due to its combination of both indole and pyrimidine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H11N3 |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
5-pyrimidin-5-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H11N3/c1-2-12-10(3-4-15-12)5-9(1)11-6-13-8-14-7-11/h1-2,5-8,15H,3-4H2 |
InChI Key |
XUKJPQWAXHELBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CN=CN=C3 |
Origin of Product |
United States |
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